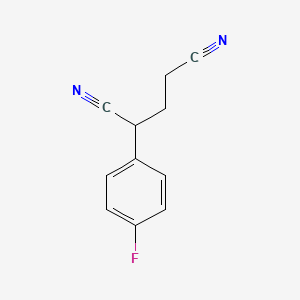

2-(4-Fluorophenyl)glutaronitrile

Beschreibung

Eigenschaften

Molekularformel |

C11H9FN2 |

|---|---|

Molekulargewicht |

188.20 g/mol |

IUPAC-Name |

2-(4-fluorophenyl)pentanedinitrile |

InChI |

InChI=1S/C11H9FN2/c12-11-5-3-9(4-6-11)10(8-14)2-1-7-13/h3-6,10H,1-2H2 |

InChI-Schlüssel |

IZWACIYEUVQLSK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(CCC#N)C#N)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Functional Comparison of Fluorophenyl Derivatives

*Calculated based on molecular formulas.

Research Findings

- QSAR and Molecular Docking: Fluorophenyl-substituted imidazol-5-ones () demonstrated superior anti-cancer activity compared to non-fluorinated analogs, with QSAR models (R² = 0.92) highlighting hydrophobicity and electronegativity as critical parameters .

- Structural Insights : Crystallographic studies of fluorophenyl carbonitriles () reveal planar aromatic systems stabilized by nitrile groups, which may inform the design of this compound-based materials .

Vorbereitungsmethoden

Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid

The Suzuki-Miyaura reaction has emerged as a cornerstone for introducing aryl groups into nitrile frameworks. In this method, 4-fluorophenylboronic acid reacts with a brominated glutaronitrile precursor under palladium catalysis. A representative procedure involves:

-

Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1)

This method benefits from commercial availability of boronic acids and tolerance for nitrile functionalities. However, competing protodeboronation at elevated temperatures necessitates careful pH control.

Direct Arylation via C–H Activation

Recent advances in C–H functionalization enable direct coupling of 4-fluoroiodobenzene with glutaronitrile derivatives. Key parameters include:

-

Catalyst : Pd(OAc)₂ (10 mol%) with 1,10-phenanthroline ligand

While avoiding pre-functionalized substrates, this method suffers from limited scope for electron-deficient arenes and higher catalyst loadings.

Grignard Reagent-Mediated Alkylation

Nucleophilic Addition to Dinitriles

Grignard reagents (e.g., 4-fluorophenylmagnesium bromide) add to α,ω-dinitriles, followed by acid quenching to install the aryl group:

-

Steps :

-

React glutaronitrile with 2 equiv Grignard reagent in THF at −78°C → 0°C.

-

Hydrolyze intermediates with NH₄Cl(aq).

-

Steric hindrance at the nitrile β-position often necessitates excess reagent (2.5–3.0 equiv).

Tandem Grignard-Dieckmann Cyclization

For enhanced efficiency, tandem alkylation-cyclization sequences convert dinitriles to mono-aryl derivatives:

This one-pot strategy reduces purification steps but requires anhydrous conditions to prevent nitrile hydrolysis.

Wittig-Type Olefination Strategies

Difluorovinyl Intermediate Formation

A Wittig approach constructs the fluorophenyl moiety adjacent to the nitrile group:

While effective, this route introduces stoichiometric phosphine byproducts, complicating waste management.

Reductive Amination and Cyanation

Strecker Synthesis with 4-Fluorobenzaldehyde

Condensing 4-fluorobenzaldehyde with glutarimide followed by cyanide displacement affords the target:

-

Steps :

This method is cost-effective but limited by competing aldol side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 85 | 99 | Moderate | High |

| Grignard Alkylation | 70 | 95 | Low | Medium |

| Wittig Olefination | 76 | 98 | High | Low |

| Strecker Cyanation | 65 | 90 | Very Low | Medium |

Key Trends :

Q & A

Q. What synthetic routes are most effective for preparing 2-(4-Fluorophenyl)glutaronitrile, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or cyanation reactions. For example, fluorophenyl-containing nitriles like 4-(2-Fluorophenyl)butanenitrile () are synthesized using palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. Similar strategies may apply, substituting glutaronitrile backbones.

- Optimization : Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading). For fluorophenyl derivatives, maintaining anhydrous conditions is critical to avoid hydrolysis of the nitrile group .

- Characterization : Confirm structure via H/C NMR (fluorine coupling patterns) and FT-IR (C≡N stretch ~2240 cm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy.

Q. How should researchers address solubility challenges for this compound in biological assays?

Methodological Answer:

- Solvent Selection : Test dimethyl sulfoxide (DMSO) or acetonitrile, which are common for nitrile-containing compounds (e.g., derivatives in used DMSO at <1% v/v for cell-based assays).

- Surfactant Use : For aqueous systems, employ polysorbate-80 or cyclodextrins to enhance dispersion.

- Validation : Measure solubility via UV-Vis spectroscopy or HPLC. Ensure solvents do not interfere with assay readouts (e.g., DMSO cytotoxicity in MTT assays) .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking predict the bioactivity of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Use descriptors like logP, polar surface area, and electron-withdrawing effects of the fluorophenyl group. For imidazol-5-one derivatives (), a QSAR model with R > 0.85 guided design of anti-cancer compounds.

- Docking Studies : Target receptors such as Polo-like kinase 1 (Plk1). Ligand preparation (e.g., protonation states) and grid parameter optimization are critical. Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities (e.g., derivatives in achieved ΔG < -8 kcal/mol).

- Validation : Compare computational predictions with in vitro IC values. Discrepancies may arise from solvation effects or protein flexibility .

Q. What strategies resolve contradictions in reported biological activities of fluorophenyl-nitrile compounds?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays in vs. anti-cancer studies in ) to identify structure-activity trends.

- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration). For example, MCF-7 cells in required estrogen-depleted media for consistent results.

- Mechanistic Studies : Use CRISPR knockouts or siRNA to confirm target specificity. Conflicting results may arise from off-target effects or assay interference (e.g., nitrile group reactivity with thiols) .

Q. How can stability studies inform storage and handling protocols for this compound?

Methodological Answer:

- Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH for 6 months). Fluorophenyl compounds (e.g., styrene oxide in ) are prone to hydrolysis; nitriles may degrade to amides or carboxylic acids.

- Storage Recommendations : Store at -20°C under inert gas (argon) for long-term stability. Use amber vials to prevent photodegradation.

- Analytical Monitoring : Track purity via HPLC with UV/Vis detection (210–254 nm). For hygroscopic compounds, Karl Fischer titration quantifies water content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.